molecular formula C6H7ClN2OS B038265 2-Chloro-N-1,3-thiazol-2-ylpropanamide CAS No. 116200-98-7

2-Chloro-N-1,3-thiazol-2-ylpropanamide

Cat. No.: B038265
CAS No.: 116200-98-7
M. Wt: 190.65 g/mol
InChI Key: DYBGWRKFHOYRSL-UHFFFAOYSA-N
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Description

2-Chloro-N-1,3-thiazol-2-ylpropanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-1,3-thiazol-2-ylpropanamide typically involves the reaction of 2-aminothiazole with a chlorinated propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-1,3-thiazol-2-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-1,3-thiazol-2-ylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(dimethyl-1,3-thiazol-2-yl)propanamide
  • 3-chloro-N-(1,3-thiazol-2-yl)propanamide
  • N-(1,3-thiazol-2-yl)propanamide

Uniqueness

2-Chloro-N-1,3-thiazol-2-ylpropanamide is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the thiazole ring imparts specific electronic and steric properties that can influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBGWRKFHOYRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552703
Record name 2-Chloro-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116200-98-7
Record name 2-Chloro-N-(1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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